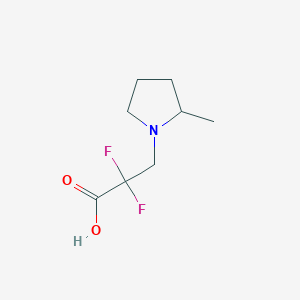
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C₈H₁₃F₂NO₂ It is characterized by the presence of two fluorine atoms, a pyrrolidine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 2-methyl-1,4-diaminobutane.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions, typically involving the use of carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrrolidine ring and propanoic acid moiety may also contribute to the compound’s overall biological activity by influencing its solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid: Lacks the methyl group on the pyrrolidine ring.
2,2-Difluoro-3-(2-ethylpyrrolidin-1-yl)propanoic acid: Contains an ethyl group instead of a methyl group on the pyrrolidine ring.
2,2-Difluoro-3-(2-methylpiperidin-1-yl)propanoic acid: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2,2-Difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of two fluorine atoms enhances its reactivity and potential interactions with biological targets, while the methyl group on the pyrrolidine ring may influence its steric and electronic characteristics.
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-methylpyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13F2NO2/c1-6-3-2-4-11(6)5-8(9,10)7(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
QBXWDBKTLIWXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



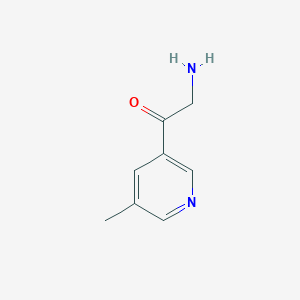

![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)
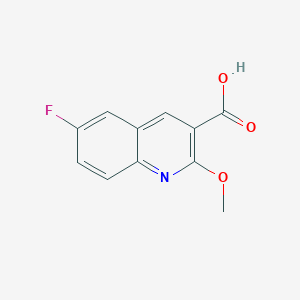
![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
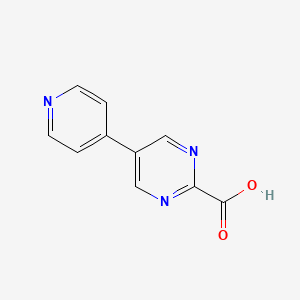
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
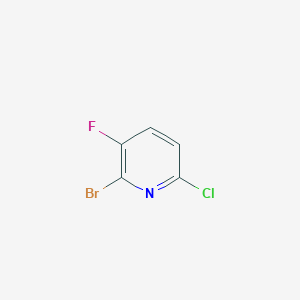
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)

![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
